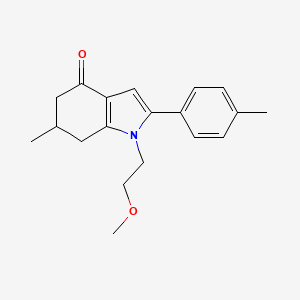

1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one

Description

This compound belongs to the indol-4-one class, characterized by a partially saturated indole core substituted with a 2-methoxyethyl group at position 1, a 4-methylphenyl group at position 2, and a methyl group at position 4.

Properties

IUPAC Name |

1-(2-methoxyethyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-13-4-6-15(7-5-13)17-12-16-18(20(17)8-9-22-3)10-14(2)11-19(16)21/h4-7,12,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLQVPBLGPMSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2CCOC)C3=CC=C(C=C3)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Core : The trihydroindol-4-one structure is known for its diverse biological activities.

- Substituents : The presence of a methoxyethyl group and a 4-methylphenyl group contributes to its lipophilicity and potentially enhances its bioactivity.

Anticancer Properties

Indole derivatives are often investigated for their anticancer potential. Studies have demonstrated that certain modifications to the indole structure can lead to enhanced cytotoxicity against cancer cell lines.

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Study

A study evaluated a structurally similar compound's effect on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, confirming the induction of apoptotic pathways.

Neuroprotective Effects

Some indole derivatives have shown promise in neuroprotection through antioxidant activity. This property may be attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate half-lives. These properties are critical for therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~60% |

| Half-Life | 4-6 hours |

Toxicity Profile

Preliminary toxicity assessments indicate that while some indole derivatives exhibit low toxicity at therapeutic doses, detailed toxicological studies specific to this compound are necessary to establish safety profiles.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 2-methoxyethyl group distinguishes it from close analogs such as 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one (), which features a 4-methoxyphenyl substituent. Key differences include:

- Solubility : The 2-methoxyethyl group may improve aqueous solubility compared to the bulkier 4-methoxyphenyl group due to increased polarity and reduced steric hindrance.

- Crystallinity: highlights that weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) dominate packing in similar compounds.

Table 1: Structural Comparison of Indol-4-one Derivatives

Comparison with Functional Analogs

Triazole Derivatives ()

Triazole-based compounds, such as 1-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazole-3-thiol , exhibit antifungal and antibiotic activities. Key contrasts with the target indol-4-one include:

- Bioactivity Mechanism : Triazoles often inhibit cytochrome P450 enzymes (e.g., in fungi), whereas indol-4-ones may target different pathways due to structural divergence.

- Substituent Impact : The 2-methoxyethyl group in the target compound could reduce toxicity compared to triazole thiol groups, which may react with biological thiols .

Imidazole-4-imines ()

Compounds like (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit isomorphism driven by weak interactions. While the target compound lacks an imine group, its methylphenyl substituent may similarly engage in π-π interactions, influencing solid-state packing .

Methodological Considerations

Structural determination of the target compound and its analogs likely employs X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement), a gold standard for small-molecule analysis . Computational modeling could further predict substituent effects on reactivity and binding.

Q & A

Q. What spectroscopic and thermal analysis methods are recommended for characterizing this compound?

Key techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation of the methoxyethyl and methylphenyl groups, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., carbonyl, methoxy), and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and thermal stability . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity.

Q. How should researchers handle this compound safely in laboratory settings?

Safety protocols include wearing nitrile gloves and lab coats, using fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure), and immediate decontamination of spills with soap/water. Emergency procedures for skin/eye contact involve rinsing with water for 15 minutes and seeking medical attention if irritation persists .

Q. What experimental design principles apply to preliminary bioactivity screening?

Use randomized block designs with split-plot arrangements to test multiple biological targets (e.g., enzymes, cell lines) while controlling batch variability. Include positive/negative controls and replicate measurements (e.g., 4 replicates with 5 plants each) to ensure statistical robustness, as demonstrated in pharmacological studies .

Q. What synthetic routes are feasible for this compound, and how are intermediates validated?

Base synthetic strategies on indole core functionalization via Friedel-Crafts alkylation or palladium-catalyzed coupling for the 4-methylphenyl group. Validate intermediates using thin-layer chromatography (TLC) and HPLC-UV for purity (>95%). Literature-based route design (e.g., analogous indole derivatives) ensures scalability and reproducibility .

Q. How can researchers assess solubility and stability in aqueous buffers?

Perform shake-flask solubility tests at physiological pH (e.g., 7.4) using UV-Vis spectrophotometry. Stability studies should include accelerated degradation under stress conditions (heat, light, oxidation) monitored via HPLC. Calculate partition coefficients (logP) using reversed-phase chromatography to predict bioavailability .

Advanced Research Questions

Q. How do molecular docking studies resolve contradictions between predicted and observed bioactivity?

When experimental IC₅₀ values conflict with docking scores (e.g., weak binding affinity despite high potency), refine computational models by incorporating solvent effects and flexible receptor docking . Cross-validate with mutagenesis studies to identify critical binding residues, as seen in indole-derived kinase inhibitors .

Q. What advanced statistical methods optimize synthesis yield and purity?

Apply Design of Experiments (DoE) with response surface methodology (RSM) to identify optimal reaction parameters (temperature, catalyst loading). Use ANOVA to assess interactions between variables and reduce side-product formation. For example, a Central Composite Design (CCD) can maximize yield while minimizing purification steps .

Q. How does environmental fate modeling predict ecological risks of this compound?

Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Combine with hydrolysis/photolysis assays to assess persistence in water/soil. Ecological risk assessments should integrate these data with toxicity thresholds for aquatic organisms (e.g., Daphnia magna) .

Q. What strategies validate metabolite identification in pharmacokinetic studies?

Employ LC-HRMS/MS with isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways. Compare fragmentation patterns with synthetic reference standards. For phase II metabolites (e.g., glucuronides), use enzymatic hydrolysis with β-glucuronidase to confirm structures .

Q. How can cryo-EM or X-ray crystallography elucidate supramolecular interactions?

For crystallography, grow single crystals via vapor diffusion with polar aprotic solvents (e.g., DMSO:water). Resolve π-π stacking between the indole ring and aromatic residues at resolutions <2.0 Å. Cryo-EM is suitable for studying interactions with large macromolecules (e.g., tubulin) in near-native states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.